molecular formula C20H19ClN4O2 B11489293 1-(2-chlorophenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorophenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11489293
M. Wt: 382.8 g/mol
InChI Key: ZVMFPGGSIHLLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of diazino pyrimidines.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-(2-Chlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HER2 and its mutants makes it a promising candidate for further research and development in oncology .

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c21-16-8-4-5-9-17(16)25-18-15(19(26)23-20(25)27)12-24(13-22-18)11-10-14-6-2-1-3-7-14/h1-9,22H,10-13H2,(H,23,26,27)

InChI Key

ZVMFPGGSIHLLGN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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